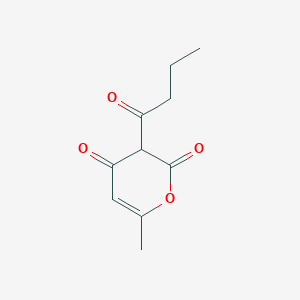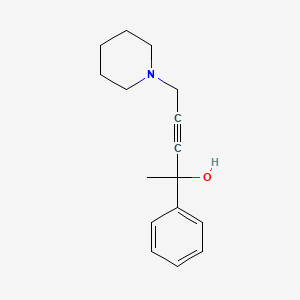![molecular formula C12H17ClN2OS B5217039 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine and ethyl chloroformate. The resulting product is then treated with thionyl chloride to form 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. This method has been optimized to produce high yields of pure 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
5-chloro-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAFKJGCTXMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)


![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)



![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
